molecular formula C9H7Cl3O3 B186469 3-(2,4,5-Trichlorophenoxy)propanoic acid CAS No. 582-53-6

3-(2,4,5-Trichlorophenoxy)propanoic acid

Cat. No.: B186469
CAS No.: 582-53-6
M. Wt: 269.5 g/mol
InChI Key: TZMWJEKNHBCUKP-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of 3-(2,4,5-Trichlorophenoxy)propanoic acid, also known as Fenoprop or 2,4,5-TP, is the auxin growth hormone indoleacetic acid (IAA) . This compound mimics the action of IAA, a key hormone in plant growth and development .

Mode of Action

Fenoprop interacts with its target by mimicking the auxin growth hormone IAA . When sprayed on plants, it induces rapid, uncontrolled growth . This is due to the overstimulation of the auxin receptors in the plant cells, leading to an overproduction of growth hormones .

Biochemical Pathways

The biochemical pathways affected by Fenoprop are those involved in plant growth and development. By mimicking IAA, Fenoprop disrupts the normal balance of growth hormones within the plant, leading to uncontrolled and rapid growth . The downstream effects of this disruption can include abnormal cell division and elongation, leading to the death of the plant .

Pharmacokinetics

It is known that fenoprop is moderately soluble in water , which suggests it can be readily taken up by plants when applied in a water-based solution.

Result of Action

The result of Fenoprop’s action is rapid, uncontrolled growth in plants . This can lead to the death of the plant, making Fenoprop effective as a herbicide . It is particularly toxic to shrubs and trees .

Action Environment

The action of Fenoprop can be influenced by environmental factors. For example, its solubility in water suggests that it may be less effective in dry conditions . , suggesting that its efficacy may be reduced in environments with high rainfall or irrigation.

Preparation Methods

Chemical Reactions Analysis

3-(2,4,5-Trichlorophenoxy)propanoic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . Major products formed from these reactions include various chlorinated and non-chlorinated phenoxy acids[7][7].

Comparison with Similar Compounds

3-(2,4,5-Trichlorophenoxy)propanoic acid is similar to other phenoxy herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) . it is unique due to its specific structure, which includes a propanoic acid side chain instead of an acetic acid side chain . This structural difference gives it distinct biological activity and herbicidal properties.

Similar Compounds

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
  • 2-(2,4,5-Trichlorophenoxy)propionic acid (Fenoprop)
  • 2-(2,4-Dichlorophenoxy)propionic acid

Properties

IUPAC Name

3-(2,4,5-trichlorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O3/c10-5-3-7(12)8(4-6(5)11)15-2-1-9(13)14/h3-4H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMWJEKNHBCUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50952404
Record name 3-(2,4,5-Trichlorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582-53-6, 29990-39-4
Record name 3-(2,4,5-Trichlorophenoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=582-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(2,4,5-trichlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionic acid, (2,4,5-trichlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029990394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,4,5-Trichlorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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